Melamine
Overview
Description
Melamine is an organic compound with the chemical formula C3H6N6 . It is a white crystalline substance that belongs to the family of heterocyclic organic compounds. This compound is essentially a trimer of cyanamide, consisting of a 1,3,5-triazine skeleton. This structure contributes to its unique properties, making it an indispensable material in many applications .
Mechanism of Action
- Melamine is a nitrogen-rich organic compound with a triazine ring structure. Its primary targets include:
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Melamine can hinder the synthesis of gold nanoparticles (AuNPs), causing a color change from red to pale yellow . This property has been exploited for the colorimetric detection of this compound .
Cellular Effects
The primary cellular effect of this compound is kidney damage, particularly when combined with cyanuric acid . This combination forms crystals that can block the renal tubules, leading to kidney failure .
Molecular Mechanism
This compound can form high molecular weight complexes with its analogs . These complexes can precipitate and form crystals in the presence of cyanuric acid .
Temporal Effects in Laboratory Settings
The effects of this compound are primarily observed in the context of long-term exposure. Chronic exposure to this compound can lead to the formation of bladder stones and kidney damage .
Dosage Effects in Animal Models
In animal models, the toxic effects of this compound are dose-dependent. High doses of this compound can lead to severe kidney damage and death .
Metabolic Pathways
This compound can be hydrolyzed, through deamination reactions under strongly acidic or alkaline conditions, to form cyanuric acid, ammeline, and ammelide . These compounds are also produced as impurities during the this compound manufacturing process or by the bacterial metabolism of this compound .
Transport and Distribution
It is known that this compound can accumulate in the kidneys, where it can form crystals with cyanuric acid .
Subcellular Localization
Given its ability to form crystals with cyanuric acid, it is likely that this compound accumulates in the cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions
Melamine is primarily synthesized from urea through a series of chemical reactions:
Heating Urea: Urea is heated to produce ammonia and isocyanic acid.
Formation of Cyanuric Acid: The isocyanic acid molecules undergo self-condensation to form cyanuric acid.
Transformation to this compound: Cyanuric acid is further heated and transformed into this compound.
Industrial Production Methods
Modern industrial production of this compound typically employs urea as a starting material. The process involves the condensation of urea, resulting in the formation of cyanuric acid, which is subsequently transformed into this compound .
Chemical Reactions Analysis
Types of Reactions
Melamine undergoes various types of chemical reactions, including:
Condensation Reactions: this compound reacts with formaldehyde to form this compound-formaldehyde resins.
Hydroxymethylation: Under alkaline conditions, this compound reacts with formaldehyde to form hydroxymethyl derivatives.
Common Reagents and Conditions
Formaldehyde: Used in the formation of this compound-formaldehyde resins.
Alkaline Conditions: Necessary for the hydroxymethylation reaction.
Major Products
This compound-Formaldehyde Resins: These are durable thermosetting plastics used in high-pressure decorative laminates, dinnerware, laminate flooring, and dry erase boards.
Scientific Research Applications
Melamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Cyanuric Acid: A precursor in the synthesis of melamine.
Cyanamide: Another compound with a 1,3,5-triazine skeleton.
Uniqueness of this compound
This compound is unique due to its high nitrogen content and its ability to form durable thermosetting plastics when combined with formaldehyde. This makes it particularly valuable in applications requiring fire resistance and chemical stability .
Properties
IUPAC Name |
1,3,5-triazine-2,4,6-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSHMPZPIAZGSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N6, Array | |
Record name | MELAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20588 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | MELAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
25778-04-5, Array | |
Record name | 1,3,5-Triazine-2,4,6-triamine homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25778-04-5 | |
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Record name | Melamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108781 | |
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DSSTOX Substance ID |
DTXSID6020802 | |
Record name | Melamine | |
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Molecular Weight |
126.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melamine appears as colorless to white monoclinic crystals or prisms or white powder. Sublimes when gently heated. (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Water or Solvent Wet Solid, Colorless to white solid; [ICSC] White powder; [MSDSonline], Solid, COLOURLESS-TO-WHITE CRYSTALS. | |
Record name | MELAMINE | |
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Record name | 1,3,5-Triazine-2,4,6-triamine | |
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Record name | Melamine | |
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Record name | Melamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041922 | |
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Record name | MELAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Boiling Point |
Sublimes (NTP, 1992), Sublimes | |
Record name | MELAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20588 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | MELAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Very slightly sol in hot alc; insol in ether, Sparingly sol in glycol, glycerol, pyridine; very slightly sol in ethanol; insol in benzene, carbon tetrachloride, In water, 3.23X10+3 mg/L at 20 °C, 3.24 mg/mL at 20 °C, Solubility in water: poor | |
Record name | MELAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20588 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | MELAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |
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Record name | Melamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041922 | |
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Record name | MELAMINE | |
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Density |
1.573 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.573 at 14 °C, 1574 kg/m³ | |
Record name | MELAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20588 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | MELAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |
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Record name | MELAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Density |
4.34 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.34 (Air= 1) | |
Record name | MELAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20588 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | MELAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
50 mmHg at 599 °F (NTP, 1992), VP: 50 mm Hg at 315 °C, 3.59X10-10 mm Hg at 20 °C (extrapolated), Vapor pressure, Pa at 20 °C: 6.7 | |
Record name | MELAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20588 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | MELAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | MELAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Color/Form |
Monoclinic prisms, Monoclinic colorless prisms or crystals, White, monoclinic crystals | |
CAS No. |
108-78-1, 5432-64-4 | |
Record name | MELAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20588 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Melamine | |
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Record name | Melamine | |
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Record name | 1,3,5-Triazine-2,4,6-triamine | |
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Melting Point |
653 °F (decomposes) (NTP, 1992), 354 °C, 345 °C, No melting point; decomposes at >345 °C | |
Record name | MELAMINE | |
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